![molecular formula C19H19NO4S B2706617 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide CAS No. 852439-19-1](/img/structure/B2706617.png)
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme, making it useful in various applications. In
Mechanism Of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide involves the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cancer cells, and its overexpression is associated with tumor growth and metastasis. By inhibiting this enzyme, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide has several biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and colon cancer. Additionally, it has anti-inflammatory and anti-oxidant properties, making it useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
The advantages of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide in lab experiments include its potent inhibition of carbonic anhydrase IX, making it a potential candidate for cancer therapy. Additionally, it has anti-inflammatory and anti-oxidant properties, making it useful in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the research of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide. One possible direction is to explore its potential as a cancer therapy, particularly in the treatment of breast, lung, and colon cancer. Additionally, further research is needed to determine its safety and efficacy in humans. Other future directions include exploring its potential as an anti-inflammatory and anti-oxidant agent in the treatment of various diseases. Finally, research can be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Synthesis Methods
The synthesis method of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide involves a series of reactions. The starting material is 4-methoxybenzaldehyde, which undergoes a condensation reaction with 2-methylbenzoyl chloride to form 2-methyl-N-(4-methoxybenzylidene)benzamide. This compound then undergoes a cyclization reaction with sulfuric acid to form N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide has several scientific research applications. It is a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in several types of cancer cells. This makes it a potential candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it useful in the treatment of various diseases.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-14-5-3-4-6-18(14)19(21)20(16-11-12-25(22,23)13-16)15-7-9-17(24-2)10-8-15/h3-12,16H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSMWFNAZMAPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide |
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